
Acide N-carbamoyl-glutamique
Vue d'ensemble
Description
N-carbamoylglutamic acid, also known as carglumic acid, is a synthetic structural analog of N-acetylglutamate. It is primarily used in the treatment of hyperammonemia, a condition characterized by elevated levels of ammonia in the blood. This compound plays a crucial role in the urea cycle, which is essential for the detoxification of ammonia in the liver .
Applications De Recherche Scientifique
N-carbamoylglutamic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its role in the urea cycle and its effects on ammonia detoxification.
Medicine: Used to treat hyperammonemia in patients with N-acetylglutamate synthase deficiency.
Industry: Utilized in the production of pharmaceuticals and as a nutritional supplement in animal feed.
Mécanisme D'action
Target of Action
N-Carbamoylglutamic acid (NCG), also known as Carglumic acid, primarily targets the enzyme N-acetylglutamate synthase (NAGS) . NAGS is an essential component of the urea cycle, which is responsible for preventing the build-up of neurotoxic ammonium in the blood .
Mode of Action
NCG is a synthetic analogue of N-acetylglutamate (NAG) . It works effectively as a cofactor for carbamoyl phosphate synthase 1 (CPS1) , another key enzyme in the urea cycle . By mimicking NAG, NCG enhances ureagenesis by activating the urea cycle .
Biochemical Pathways
The urea cycle is the primary pathway affected by NCG. This cycle involves several catalytic enzymes, including CPS1, which catalyzes the conversion of ammonia, bicarbonate, and adenosine triphosphate to carbamoyl phosphate . NCG, acting as a functional analogue of NAG, activates CPS1, thereby enhancing the urea cycle and promoting the elimination of excess nitrogen as urea .
Pharmacokinetics
The pharmacokinetics of NCG are such that it is administered orally or through a nasogastric tube . The median time to reach maximum concentration (Tmax) of NCG is around 3 hours . The daily dose of NCG ranges from 100 to 250 mg/kg, and this dose is normally adjusted to maintain normal plasma levels of ammonia .
Result of Action
The primary result of NCG’s action is the reduction of plasma ammonia levels in patients with NAGS deficiency . By enhancing the urea cycle, NCG helps to prevent the build-up of neurotoxic ammonium in the blood . This can alleviate symptoms of hyperammonemia, including neurological problems, cerebral edema, coma, and even death .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-carbamoylglutamic acid typically involves the reaction of glutamic acid with urea under controlled conditions. One common method includes the preparation of N-carbamoylglutamic acid sodium salt, followed by cooling and separation to obtain high-purity N-carbamoylglutamic acid .
Industrial Production Methods: Industrial production of N-carbamoylglutamic acid involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: N-carbamoylglutamic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Comparaison Avec Des Composés Similaires
N-acetylglutamate: A naturally occurring compound that also activates CPS1.
N-carbamoyl-L-glutamic acid: Another structural analog with similar functions.
Uniqueness: N-carbamoylglutamic acid is unique in its high efficacy and stability compared to other similar compounds. It has a longer half-life and is more effective in activating CPS1, making it a preferred choice for treating hyperammonemia .
Propriétés
IUPAC Name |
2-(carbamoylamino)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O5/c7-6(13)8-3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)(H3,7,8,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQLHJZYVOQKHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394940, DTXSID60859596 | |
| Record name | 2-[(aminocarbonyl)amino]pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Carbamoylglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40860-26-2 | |
| Record name | 2-[(aminocarbonyl)amino]pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Bromophenyl)amino]-4-oxobutanoic acid](/img/structure/B1273893.png)
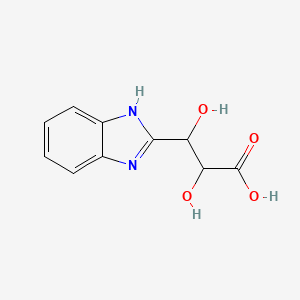
![2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B1273896.png)
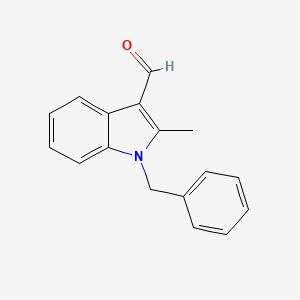

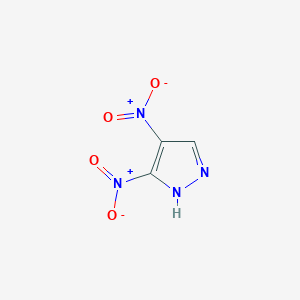
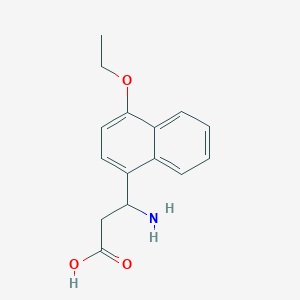

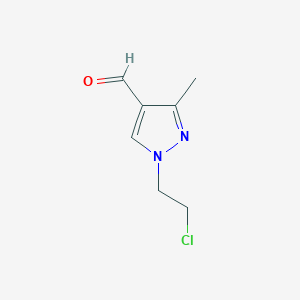
![1-Allyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1273919.png)
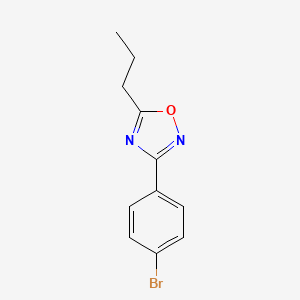
![[[2-(2,4-dinitrophenyl)cyclohexylidene]amino] N-phenylcarbamate](/img/structure/B1273924.png)
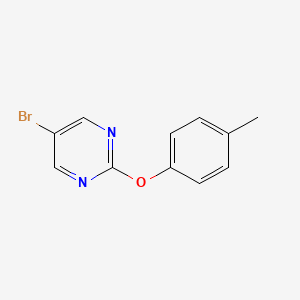
![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B1273935.png)
